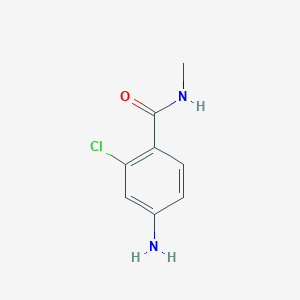

4-amino-2-chloro-N-methylbenzamide

描述

4-Amino-2-chloro-N-methylbenzamide (CAS: 926203-17-0) is a benzamide derivative characterized by a chloro substituent at position 2, an amino group at position 4, and a methyl group attached to the amide nitrogen. This compound has been listed as a research chemical by suppliers such as CymitQuimica and Santa Cruz Biotechnology, though it is currently discontinued, indicating its use in specialized studies . Benzamides are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including gastrokinetic, antimicrobial, and receptor-modulating properties. The structural features of this compound—such as electron-withdrawing (chloro) and electron-donating (amino) groups—may influence its physicochemical behavior and biological interactions.

属性

IUPAC Name |

4-amino-2-chloro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNJWSIYNDYGMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588291 | |

| Record name | 4-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926203-17-0 | |

| Record name | 4-Amino-2-chloro-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The preparation of 4-amino-2-chloro-N-methylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The reaction is usually conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity.

化学反应分析

Types of Reactions:

Substitution Reactions: 4-amino-2-chloro-N-methylbenzamide can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents for these reactions include sodium hydroxide or potassium hydroxide.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with agents like potassium permanganate can lead to the formation of corresponding carboxylic acids.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide.

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of corresponding amines.

Hydrolysis: Formation of carboxylic acids and amines.

科学研究应用

Chemistry:

Organic Synthesis: 4-amino-2-chloro-N-methylbenzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Research: The compound is used in studies involving enzyme inhibition and protein binding due to its structural properties.

Medicine:

Pharmaceutical Development: It serves as a precursor in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases.

Industry:

Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

作用机制

Molecular Targets and Pathways: The mechanism of action of 4-amino-2-chloro-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Effects: Chloro Groups: The position of chloro substituents (e.g., 2-Cl vs. 5-Cl in AS-4370) impacts electronic distribution and steric hindrance. For instance, AS-4370's 5-Cl and ethoxy groups contribute to its gastrokinetic potency by optimizing lipophilicity and receptor affinity . Amino vs. Nitro Groups: this compound’s amino group (electron-donating) contrasts with the nitro group in N-(3-chlorophenethyl)-4-nitrobenzamide (electron-withdrawing), affecting solubility and reactivity .

- Such conformational flexibility is absent in rigid analogs like AS-4370, which features a morpholine ring for structural constraint .

Gastrokinetic Agents

- AS-4370 (4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide citrate) demonstrated superior gastrokinetic activity in rodent models, outperforming metoclopramide and cisapride. Its design incorporates a morpholine ring and fluorobenzyl group, which reduce dopamine D2 receptor antagonism—a common side effect in older prokinetics .

- This compound lacks these advanced substituents, suggesting lower potency or specificity for gastrointestinal targets. However, its simpler structure may serve as a scaffold for further derivatization.

Antimicrobial and Receptor Targets

- N-(3-chlorophenethyl)-4-nitrobenzamide and 4-Chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide highlight the role of nitro and heterocyclic groups in targeting microbial enzymes or receptors. The nitro group’s electron-withdrawing nature may enhance interactions with bacterial nitroreductases.

生物活性

4-Amino-2-chloro-N-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, characterized by an amino group, a chloro substituent at the second position, and a methyl group attached to the nitrogen atom. This substitution pattern enhances its lipophilicity and reactivity, making it a candidate for various biological interactions .

This compound exhibits its biological activity primarily through interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active sites of various enzymes, thus preventing substrate access. This inhibition can lead to diverse biological outcomes depending on the targeted enzyme or receptor .

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, it has been shown to affect carbonic anhydrase (CA) activity, which is crucial in various physiological processes and disease states. The compound's inhibitory effect on CA has been quantified with IC values ranging from 10.93 nM to 25.06 nM for CA IX, demonstrating high potency .

Anticancer Activity

In cellular studies, this compound has demonstrated potential anticancer properties. For example, it has been reported to induce apoptosis in breast cancer cell lines (MDA-MB-231), significantly increasing the percentage of annexin V-FITC-positive apoptotic cells compared to control groups. This suggests that it may contribute to cancer cell death through apoptosis induction .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies indicate that it exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 80% at specific concentrations . This antimicrobial effect may be attributed to its ability to disrupt metabolic pathways in bacteria.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Enzyme Inhibition Study : A study focusing on the inhibition of carbonic anhydrases demonstrated that derivatives of this compound could selectively inhibit CA IX over CA II, showcasing potential for targeted cancer therapies .

- Apoptosis Induction in Cancer Cells : Another research effort revealed that treatment with this compound led to a marked increase in apoptotic markers in MDA-MB-231 cells, indicating its potential as an anticancer agent .

- Antibacterial Activity Evaluation : A comparative analysis showed that this compound exhibited significant antibacterial effects at concentrations lower than many conventional antibiotics, suggesting its utility in treating resistant bacterial infections .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Chloro group at position 2 | Enhanced lipophilicity and enzyme interaction |

| 4-Amino-2-chlorobenzamide | Chloro group at position 2 | Similar but lacks methyl substitution |

| 4-Amino-5-chloro-N-(4-fluorophenyl)benzamide | Fluorine substituent | Different electronegativity impacts chemical behavior |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。